molecular formula C9H6ClNO3 B15052053 (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one

Cat. No.: B15052053
M. Wt: 211.60 g/mol
InChI Key: VYJBJWAFWOFHSB-QPJJXVBHSA-N
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Description

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is a heterocyclic compound featuring an isoxazol-5(4H)-one core substituted with a chloromethyl group at position 3 and a 2-furylmethylene moiety at position 3. The (4E) designation indicates the trans-configuration of the exocyclic double bond. This compound belongs to a class of isoxazolone derivatives known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2/b7-4+

InChI Key

VYJBJWAFWOFHSB-QPJJXVBHSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=NOC2=O)CCl

Canonical SMILES

C1=COC(=C1)C=C2C(=NOC2=O)CCl

Origin of Product

United States

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The most direct route involves the 1,3-dipolar cycloaddition of a nitrile oxide with a chloromethyl-containing alkyne. The nitrile oxide intermediate is often generated in situ from aldoximes via oxidation. For example:

  • Nitrile Oxide Generation :
    • 2-Furaldehyde is converted to its aldoxime using hydroxylamine hydrochloride under acidic conditions.
    • Oxidation of the aldoxime to the nitrile oxide employs reagents like hydroxy(tosyloxy)iodobenzene (HTIB) or chloramine-T.
  • Cycloaddition with Propargyl Chloride Derivatives :
    • The nitrile oxide reacts with 3-chloropropyne in a regioselective [3+2] cycloaddition, forming the isoxazole core. Copper(I) catalysts (e.g., CuI) enhance reaction rates and regioselectivity.

Example Protocol

Step Reagents/Conditions Yield Reference
Aldoxime formation NH₂OH·HCl, EtOH, Δ 85%
Nitrile oxide generation HTIB, CH₂Cl₂, 0°C 78%
Cycloaddition CuI, Et₃N, RT 92%

Alternative Routes Involving Post-Cyclization Functionalization

Hydroxymethylation Followed by Chlorination

Catalyst-Free and Green Chemistry Approaches

Recent advances prioritize solvent sustainability and catalyst elimination. A notable method utilizes deep eutectic solvents (DES) or water as reaction media:

Aqueous-Mediated Cycloaddition

  • Conditions : Nitrile oxide (derived from 2-furaldoxime) and 3-chloropropyne react in H₂O/CH₂Cl₂ (4:1) at room temperature.
  • Advantages : Eliminates metal catalysts, reduces toxicity, and simplifies purification.

Performance Metrics

Parameter Value
Reaction Time 30 min
Yield 88%
Purity (HPLC) 99%

Stereochemical Control and Analytical Validation

The E-configuration of the 2-furylmethylene group is critical for biological activity. Key strategies include:

  • Ultrasound-Assisted Synthesis : Enhances reaction homogeneity, reducing side products.
  • X-ray Crystallography : Confirms the (4E) geometry via bond angle analysis (C4=C5 bond angle: 124.7°).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.85 (d, J = 3.1 Hz, 1H, furan-H), 7.45 (s, 1H, =CH), 4.65 (s, 2H, CH₂Cl).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Flow Chemistry Applications

Continuous flow systems improve scalability and safety for nitrile oxide reactions:

  • Residence Time : 2 min at 50°C
  • Output : 1.2 kg/h with 94% yield.

Waste Management

  • Solvent Recovery : >90% of CH₂Cl₂ is reclaimed via distillation.
  • Byproduct Mitigation : HTIB byproducts are neutralized with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Isoxazol-5(4H)-one derivatives vary widely in substituents at positions 3 and 4, leading to differences in physical properties, reactivity, and biological activity. Below is a systematic comparison:

Substituent Effects on Physical Properties
Compound Name Substituents (Position 3/4) Melting Point (°C) Solubility Key Reference
(4E)-Target Compound 3-(Chloromethyl), 4-(2-furylmethylene) Not reported Moderate (DMF)
(E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) 3-Methyl, 4-(4-bromobenzylidene) 154–156 CHCl₃, DMSO
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4o) 3-Methyl, 4-(thiophen-2-ylmethylene) 144–145 CHCl₃
3-(Chloromethyl)-4-(4-methoxybenzylidene)isoxazol-5(4H)-one 3-(Chloromethyl), 4-(4-methoxybenzylidene) Not reported Discontinued
3-Methyl-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one (4j) 3-Methyl, 4-(4-hydroxybenzylidene) 202–204 DMSO


Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloromethyl (ClCH₂) and bromophenyl substituents lower melting points compared to hydroxy or methoxy groups due to reduced hydrogen bonding .
  • Heterocyclic Substituents : Thiophene and furan derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas naphthyl-substituted analogs (e.g., 4k) have higher melting points (154–156°C) due to increased van der Waals interactions .
Spectroscopic Characteristics
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) ¹³C NMR (Key Signals, δ ppm) Reference
(4E)-Target Compound ~1664 Chloromethyl: δ 4.78 (s); Furan: δ 7.50 (d, J = 10 Hz) C=O: ~171; Furan carbons: ~150–119
(E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) 1664 Methyl: δ 1.90 (s); Aromatic: δ 7.17–7.50 C=O: 171.10; Aromatic: 131–150
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4o) 1660 Thiophene: δ 6.86–7.26; Methyl: δ 2.59 Thiophene carbons: ~125–140
3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)isoxazol-5(4H)-one ~1650 Chloromethyl: δ 4.7–5.0; Aromatic: δ 7.2–7.8 Dichlorophenyl carbons: ~120–135

Key Observations :

  • The C=O stretch in IR spectra consistently appears near 1660 cm⁻¹ across derivatives, confirming the isoxazolone core .
  • Chloromethyl groups produce distinct singlets at δ 4.7–5.0 ppm in ¹H NMR, while aromatic protons vary based on substituent electronegativity (e.g., furan protons resonate upfield compared to bromophenyl) .

Key Observations :

  • Hydroxy and bromophenyl derivatives exhibit potent antioxidant activity (IC₅₀ < 30 µM), likely due to radical scavenging via phenolic or π-donor groups .
  • CYP450 inhibition is pronounced in bulky aromatic derivatives (e.g., naphthyl), suggesting steric complementarity with enzyme active sites .

Biological Activity

(4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H6_6ClNO3_3
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 2052779
  • Structure : The compound features an isoxazole ring, which is known for its diverse biological activities.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

  • Cholinesterase Inhibition :
    • The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are significant in the context of neurodegenerative diseases like Alzheimer's.
    • Kinetic studies revealed that certain derivatives exhibit moderate to strong inhibition against these enzymes, suggesting their potential as therapeutic agents for cognitive enhancement or neuroprotection .
  • Cyclooxygenase Inhibition :
    • Preliminary data indicate that the compound may also inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This could position it as a candidate for anti-inflammatory therapies .

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals may contribute to the overall therapeutic profile of this compound, particularly in preventing oxidative stress-related cellular damage .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study investigating a series of isoxazole derivatives found that modifications at specific positions significantly influenced their biological activity. For instance, the presence of halogen atoms enhanced the interaction with target enzymes, increasing inhibitory efficacy against cholinesterases .
  • Another research effort highlighted the structure-activity relationship (SAR) among various derivatives, emphasizing that electron-withdrawing groups generally improved enzyme inhibition profiles. This suggests that further chemical modifications could enhance the potency of this compound .

Summary Table of Biological Activities

Biological ActivityTarget Enzyme/PathwayObserved Effect
Cholinesterase InhibitionAChE, BChEModerate to strong inhibition
COX InhibitionCOX-1, COX-2Potential anti-inflammatory effects
Antioxidant ActivityFree radical scavengingProtective against oxidative stress

Q & A

Q. What are the standard synthetic protocols for (4E)-3-(Chloromethyl)-4-(2-furylmethylene)-isoxazol-5(4H)-one?

  • Methodological Answer : The synthesis of isoxazol-5(4H)-one derivatives typically involves a one-pot cyclocondensation reaction. For example, a protocol optimized for (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-ones uses acetylacetone, hydroxylamine hydrochloride, aryl aldehydes, and citric acid in ethanol under reflux (70–90% yields, 5–24 hours) . Key steps include:
  • Reagent Selection : Use of hydroxylamine hydrochloride for oxime formation and citric acid as a bifunctional catalyst.
  • Reaction Conditions : Reflux in ethanol (78°C) for 5–24 hours.
  • Work-Up : Neutralization with NaHCO₃, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄.
    Table 1 : Summary of Reaction Parameters from Literature
ParameterDetails
ReagentsAcetylacetone, hydroxylamine HCl, aryl aldehydes, citric acid
SolventEthanol
TemperatureReflux (78°C)
Reaction Time5–24 hours
Yield Range70–90%

Q. What spectroscopic and analytical methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR Spectroscopy : Assign peaks based on characteristic signals (e.g., furyl protons at δ 6.5–7.5 ppm, isoxazolone ring protons at δ 6.0–6.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and furyl C-O-C vibrations at ~1250 cm⁻¹ .
  • Melting Point Analysis : Compare with literature values to verify purity and isomer identity (e.g., Z vs. E configuration) .
  • Single-Crystal X-ray Diffraction : Resolve geometric isomerism (e.g., (4E) configuration) by analyzing bond angles and spatial arrangements .

Q. What safety precautions are required for handling this compound?

  • Methodological Answer : Refer to hazard codes (H-codes) and preventive measures (P-codes) for structurally related isoxazolones:
  • Health Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Environmental Hazards : H410 (toxic to aquatic life) .
  • Safety Protocols :
  • Use fume hoods and PPE (gloves, goggles).
  • Store in airtight containers away from oxidizers.
    Table 2 : Hazard and Prevention Codes
Hazard TypeCodes
HealthH315, H319, H335
EnvironmentH410
PreventionP261, P271, P273

Advanced Research Questions

Q. How can reaction conditions be optimized for higher stereoselectivity or yield?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (e.g., citric acid) to stabilize intermediates and favor (4E) isomer formation .
  • Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; ethanol enhances proton transfer for cyclization .
  • Temperature Gradients : Lower temperatures (0–25°C) may reduce side reactions.

Q. How to resolve contradictions in spectroscopic data or unexpected reaction outcomes?

  • Methodological Answer :
  • Degradation Analysis : Monitor sample stability via time-resolved NMR (e.g., organic degradation over 9 hours in uncontrolled conditions) .
  • Isomer Interconversion : Use dynamic HPLC to detect E/Z isomer equilibrium under varying pH/temperature.
  • Control Experiments : Replicate reactions with purified starting materials to rule out impurities.

Q. What is the mechanistic role of citric acid in the synthesis of isoxazol-5(4H)-ones?

  • Methodological Answer : Citric acid acts as a bifunctional catalyst:
  • Acidic Role : Protonates carbonyl groups to facilitate nucleophilic attack by hydroxylamine.
  • Hydrogen Bonding : Stabilizes intermediates during cyclization, as evidenced by reduced reaction times (24 → 5 hours) in optimized protocols .

Q. How to assess the environmental impact of this compound in laboratory waste?

  • Methodological Answer :
  • Aquatic Toxicity Testing : Follow OECD Guideline 201 (algae growth inhibition) for H410 compliance .
  • Waste Treatment : Use activated carbon filtration to adsorb the compound before disposal.

Q. What strategies confirm the (4E) geometric configuration in the final product?

  • Methodological Answer :
  • X-ray Crystallography : Measure dihedral angles between the chloromethyl and furylmethylene groups (e.g., angles >150° indicate E-configuration) .
  • NOESY NMR : Detect spatial proximity of substituents; absence of cross-peaks between furyl and chloromethyl protons supports trans (E) arrangement.

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